molecular formula C14H11ClO2 B6378263 MFCD18314742 CAS No. 1261950-33-7

MFCD18314742

Cat. No.: B6378263
CAS No.: 1261950-33-7
M. Wt: 246.69 g/mol
InChI Key: JHBTUROXAAMSBT-UHFFFAOYSA-N
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Description

Such identifiers are typically assigned to compounds with distinct molecular frameworks, often involving heterocyclic systems or halogenated substituents, as observed in analogous compounds within the evidence (e.g., pyrazolo-pyridines, boronic acids, and chlorinated triazines) .

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-12(3-2-4-13(9)15)10-5-6-11(8-16)14(17)7-10/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBTUROXAAMSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685188
Record name 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-33-7
Record name 3'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18314742 involves several routes and reaction conditions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. Industrial production methods often involve large-scale synthesis techniques to ensure the compound’s availability for various applications. Detailed information on the exact synthetic routes and reaction conditions is crucial for replicating the synthesis process accurately.

Chemical Reactions Analysis

MFCD18314742 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are essential for understanding the compound’s reactivity and potential applications. The major products formed from these reactions provide insights into the compound’s behavior under different conditions.

Scientific Research Applications

MFCD18314742 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in understanding cellular processes and mechanisms. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of various materials and products. The compound’s versatility makes it a valuable asset in multiple research domains.

Mechanism of Action

The mechanism of action of MFCD18314742 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects and potential applications. Detailed studies on the molecular targets and pathways involved provide insights into the compound’s mode of action.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 2: Similar Compounds Listed in Evidence
Compound CAS Number Similarity Score Structural Features
4-Chloro-5-isopropyltriazine 102831-70-7 0.87 Chlorine, isopropyl substituent
7-Chloro-1-methylpyrazolo[3,4-c]pyridine 1259446-07-0 0.85 Chlorine, methyl-pyrazole fusion
(3-Bromo-5-chlorophenyl)boronic acid 1002347-24-6 0.71 Bromine, chlorine, boronic acid functionality

Research Findings and Limitations

  • Gaps in Data : Direct experimental results for this compound are absent, requiring extrapolation from analogs.
  • Methodological Consistency : Variability in reported parameters (e.g., solubility assays) complicates cross-study comparisons .
  • Safety Profiles : Hazard classifications (e.g., H315-H319-H335) highlight the need for rigorous toxicological studies .

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